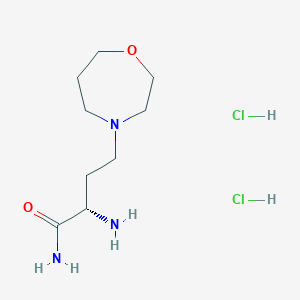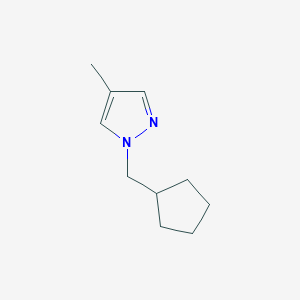
1-(Cyclopentylmethyl)-4-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylmethyl)-4-methylpyrazole, also known as CPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPMP belongs to the class of pyrazole-based compounds that have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopentylmethyl)-4-methylpyrazole is not fully understood, but it is believed to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 1-(Cyclopentylmethyl)-4-methylpyrazole is believed to reduce inflammation and pain.
Biochemical and physiological effects:
1-(Cyclopentylmethyl)-4-methylpyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. 1-(Cyclopentylmethyl)-4-methylpyrazole has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. In addition, 1-(Cyclopentylmethyl)-4-methylpyrazole has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopentylmethyl)-4-methylpyrazole has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. 1-(Cyclopentylmethyl)-4-methylpyrazole has also been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of 1-(Cyclopentylmethyl)-4-methylpyrazole in lab experiments. 1-(Cyclopentylmethyl)-4-methylpyrazole is a potent inhibitor of COX-2, which can make it difficult to distinguish between the effects of 1-(Cyclopentylmethyl)-4-methylpyrazole and other COX-2 inhibitors. In addition, 1-(Cyclopentylmethyl)-4-methylpyrazole has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 1-(Cyclopentylmethyl)-4-methylpyrazole. One area of research is the development of more selective COX-2 inhibitors that have fewer side effects than 1-(Cyclopentylmethyl)-4-methylpyrazole. Another area of research is the study of the neuroprotective effects of 1-(Cyclopentylmethyl)-4-methylpyrazole and its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthetic methods for the production of 1-(Cyclopentylmethyl)-4-methylpyrazole may also be an area of future research.
Métodos De Síntesis
The synthesis of 1-(Cyclopentylmethyl)-4-methylpyrazole involves the reaction of cyclopentylmethyl bromide with 4-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure 1-(Cyclopentylmethyl)-4-methylpyrazole.
Aplicaciones Científicas De Investigación
1-(Cyclopentylmethyl)-4-methylpyrazole has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. 1-(Cyclopentylmethyl)-4-methylpyrazole has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(cyclopentylmethyl)-4-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-6-11-12(7-9)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVYMJWOCPYXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-4-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

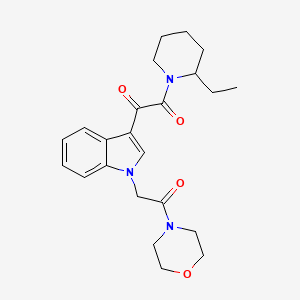
![Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2438266.png)
![4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2438268.png)
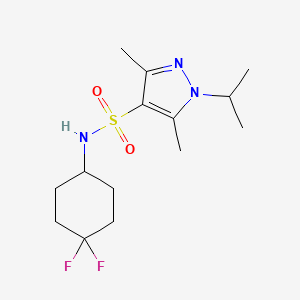
![7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2438271.png)
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2438272.png)
![Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2438273.png)
![2-[4-(benzylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2438276.png)
![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2438277.png)
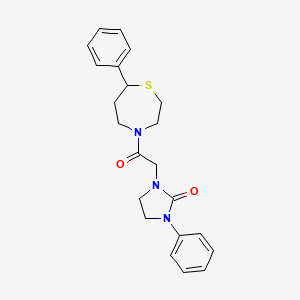
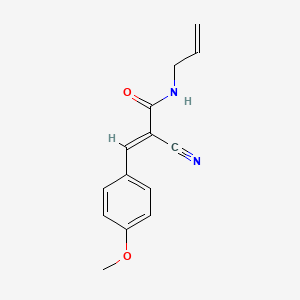
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone](/img/structure/B2438286.png)
![(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2438287.png)
